molecular formula C9H7ClN2O2S B1651545 3-Phenyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1277168-02-1

3-Phenyl-1H-pyrazole-5-sulfonyl chloride

Cat. No. B1651545
M. Wt: 242.68
InChI Key: IBHNCBUMLPNXQE-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClN2O2S . It has a molecular weight of 242.69 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of pyrazolesulfonyl chlorides, including 3-Phenyl-1H-pyrazole-5-sulfonyl chloride, involves sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields have been determined .


Molecular Structure Analysis

The InChI code for 3-Phenyl-1H-pyrazole-5-sulfonyl chloride is 1S/C9H7ClN2O2S/c10-15(13,14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H, (H,11,12) .


Physical And Chemical Properties Analysis

3-Phenyl-1H-pyrazole-5-sulfonyl chloride is a solid compound . It should be stored at a temperature between 2-8 ?C .

Scientific Research Applications

  • Synthesis of Pyrazole Derivatives

    • Scientific Field : Organic Chemistry
    • Application Summary : Pyrazole derivatives, including those that incorporate 3-Phenyl-1H-pyrazole-5-sulfonyl chloride, are of significant interest in the field of organic chemistry due to their diverse biological activities . They have been found to exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
    • Methods of Application : The synthesis of pyrazole derivatives involves various methods, including the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .
    • Results or Outcomes : The synthesis of pyrazole derivatives has led to the discovery of compounds with fascinating properties, driving increased interest in pyrazole chemistry .
  • Creation of Sulfanylated Pyrazoles

    • Scientific Field : Organic Synthesis
    • Application Summary : 3-Phenyl-1H-pyrazole-5-sulfonyl chloride can be used in the creation of valuable sulfanylated pyrazoles .
    • Methods of Application : This method provides a simple and reliable way to create valuable sulfanylated pyrazoles under metal- and solvent-free conditions .
    • Results or Outcomes : The resulting sulfanylated pyrazoles are valuable compounds in organic synthesis .
  • Creation of Functionalized Pyrazoles

    • Scientific Field : Organic Synthesis
    • Application Summary : A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .
    • Methods of Application : This method involves a [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .
    • Results or Outcomes : The resulting functionalized pyrazoles are valuable compounds in organic synthesis .
  • Synthesis of 1,3,5-Substituted Pyrazoles

    • Scientific Field : Organic Chemistry
    • Application Summary : An iron-catalyzed route for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols allows the conversions of a broad range of substrates .
    • Methods of Application : This method involves the reaction of diarylhydrazones and vicinal diols .
    • Results or Outcomes : The resulting 1,3,5-substituted pyrazoles are valuable compounds in organic synthesis .
  • Synthesis of 1,4-Disubstituted Pyrazoles

    • Scientific Field : Organic Chemistry
    • Application Summary : Ruthenium-catalyzed hydrogen transfer of 1,3-diols in the presence of alkyl hydrazines provides 1,4-disubstituted pyrazoles .
    • Methods of Application : This method involves the use of ruthenium catalyst and hydrogen transfer of 1,3-diols in the presence of alkyl hydrazines .
    • Results or Outcomes : The resulting 1,4-disubstituted pyrazoles are valuable compounds in organic synthesis .
  • Synthesis of N-Arylpyrazoles

    • Scientific Field : Organic Chemistry
    • Application Summary : A palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using tBuBrettPhos as a ligand provides N-arylpyrazoles in very good yields .
    • Methods of Application : This method involves a palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using tBuBrettPhos as a ligand .
    • Results or Outcomes : The resulting N-arylpyrazoles are valuable compounds in organic synthesis .

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions for 3-Phenyl-1H-pyrazole-5-sulfonyl chloride and related compounds involve the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds . The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening .

properties

IUPAC Name

3-phenyl-1H-pyrazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHNCBUMLPNXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277246
Record name 5-Phenyl-1H-pyrazole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1H-pyrazole-5-sulfonyl chloride

CAS RN

1277168-02-1
Record name 5-Phenyl-1H-pyrazole-3-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1277168-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-1H-pyrazole-3-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1H-pyrazole-5-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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